N-Ethyl-2,4-dinitroaniline

Analytical Chemistry Chromatography Method Validation

N-Ethyl-2,4-dinitroaniline (CAS 3846-50-2) is a differentiated nitroaromatic intermediate where the N-ethyl substituent is structurally decisive. It governs non-centrosymmetric crystal packing required for second harmonic generation (SHG) in NLO materials—simpler dinitroanilines fail this critical requirement. As an analytical reference standard, it provides defined HPLC retention times and MS fragmentation patterns for validated method development in environmental, food safety, and forensic laboratories. It is a key synthetic building block for nitroreductase-activated prodrugs in prostate cancer gene therapy and a tool compound for tubulin-binding SAR studies. Generic substitution introduces quantifiable variance in optical performance, assay sensitivity, and synthetic outcome.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 3846-50-2
Cat. No. B1347090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2,4-dinitroaniline
CAS3846-50-2
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H9N3O4/c1-2-9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5,9H,2H2,1H3
InChIKeyYYOUTZBUOQBAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2,4-dinitroaniline (CAS 3846-50-2) Technical and Procurement Profile


N-Ethyl-2,4-dinitroaniline (C₈H₉N₃O₄; MW 211.17) is a nitroaromatic compound characterized by a 2,4-dinitrophenyl core with an N-ethyl substituent. It is typically procured as a yellow crystalline solid with a melting point of 110–113 °C and an estimated LogP of ~3.05, indicating moderate lipophilicity . This compound functions as a versatile intermediate and analytical reference in several distinct technological fields. Its structural motif—featuring strong electron-withdrawing nitro groups and an electron-donating amine—imbues it with properties relevant to nonlinear optics, selective chemical sensing, and pharmaceutical prodrug design, as detailed in the quantitative evidence below [1].

Why Generic Substitution of N-Ethyl-2,4-dinitroaniline is Not Trivial


Despite sharing the 2,4-dinitroaniline core with numerous analogs, N-Ethyl-2,4-dinitroaniline cannot be simply interchanged with other N-alkyl derivatives or related dinitroanilines in rigorous scientific applications. The precise length and branching of the N-alkyl substituent directly dictate critical physicochemical properties, including solubility, crystal packing, and electronic distribution, which in turn govern performance in specialized contexts. For instance, in solid-state nonlinear optical applications, the crystal structure and resulting non-centrosymmetry—a prerequisite for second harmonic generation (SHG)—are highly sensitive to the specific N-alkyl group [1]. Similarly, in analytical chemistry, the unique chromatographic retention time and mass spectral fragmentation pattern of this specific compound are essential for accurate quantitation and method validation [2]. Generic substitution, therefore, introduces quantifiable and often unacceptable variance in assay sensitivity, optical performance, and synthetic outcome.

Quantitative Performance Differentiation for N-Ethyl-2,4-dinitroaniline Procurement


Analytical Method Differentiation: Validated RP-HPLC Separation on Newcrom R1 Column

N-Ethyl-2,4-dinitroaniline can be resolved using a specific reverse-phase (RP) HPLC method employing a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase, conditions optimized for its unique LogP of 3.05 [1]. In contrast, the parent compound 2,4-dinitroaniline, lacking the ethyl group, has a lower calculated LogP (approximately 1.8), which would require a significantly different, less retentive chromatographic method to achieve comparable peak shape and resolution [2]. The validated method provides a scalable approach for both analytical quantitation and preparative isolation, offering a distinct advantage for laboratories requiring a reproducible, well-documented protocol for this specific compound.

Analytical Chemistry Chromatography Method Validation

Differentiation as a Nonlinear Optical (NLO) Material Precursor

N-Ethyl-2,4-dinitroaniline is explicitly claimed as a guest compound in a patented nonlinear optical material, wherein its strong electron donor-acceptor structure is utilized for second harmonic generation (SHG) [1]. While other 2,4-dinitroaniline derivatives have been studied for NLO, the specific ethyl substitution in this compound is key to its crystallographic packing and orientation within a host matrix, a critical requirement for macroscopic NLO activity [1]. For example, poled sol-gel films incorporating the simpler 2,4-dinitroaniline chromophore exhibit a d₃₃ coefficient of only 9–10 pm/V, whereas 4-nitroaniline-based films achieve 35–37 pm/V under identical conditions [2]. This class-level comparison demonstrates that small structural changes dramatically alter NLO performance; the patented inclusion of N-Ethyl-2,4-dinitroaniline specifically targets improved film orientation and stability, differentiating it from less effective, non-patented dinitroaniline chromophores.

Nonlinear Optics Materials Science Photonics

Use as a Precursor Scaffold in Nitroreductase-Based Anticancer Prodrugs

N-Ethyl-2,4-dinitroaniline serves as a key structural scaffold for the design and synthesis of novel dinitroaniline prodrugs intended for nitroreductase (NTR)-based gene-directed enzyme prodrug therapy (GDEPT) for prostate cancer . The compound itself is a precursor for a series of 36 novel prodrug candidates, which are designed to be selectively activated by the bacterial enzyme Ssap-NtrB within tumor cells [1]. In contrast, the parent 2,4-dinitroaniline lacks the N-ethyl handle for further elaboration into the complex, targeted prodrug molecules. The presence of the N-ethyl group in the target compound provides a crucial site for further functionalization, enabling the synthesis of a diverse library of potential therapeutic agents with tunable properties . This specific application is not a generic property of all dinitroanilines but is a direct consequence of this compound's unique structure.

Medicinal Chemistry Prodrugs Cancer Therapy

Differentiation via Validated Spectroscopic and Physicochemical Identity

Procurement of N-Ethyl-2,4-dinitroaniline is supported by a robust set of authoritative reference data, including a certified melting point range of 110–113 °C (lit.) , a comprehensive 75 eV electron ionization (EI) mass spectrum [1], and a high-resolution ¹³C NMR spectrum [2]. These data are essential for confirming identity and purity upon receipt. In contrast, many closely related analogs or less common dinitroaniline derivatives lack this level of peer-reviewed, accessible spectral characterization, which can significantly hinder method development, impurity profiling, and regulatory compliance. The availability of such data reduces analytical burden and provides a clear, quantifiable standard for acceptance or rejection of a supplied batch.

Analytical Chemistry Quality Control Reference Standards

Primary Research and Industrial Application Scenarios for N-Ethyl-2,4-dinitroaniline


Analytical Method Development and Quality Control for Nitroaromatics

Laboratories developing or validating HPLC, LC-MS, or GC-MS methods for the detection and quantitation of nitroaromatic compounds can utilize N-Ethyl-2,4-dinitroaniline as a well-characterized reference standard. The published HPLC method on a Newcrom R1 column provides a direct starting point for method development [1], while the authoritative MS and NMR spectra enable definitive identification and purity checks [REFS-2, REFS-3]. This application is particularly relevant for environmental monitoring, food safety (e.g., pesticide residue analysis), and forensic chemistry.

Synthesis and Characterization of Advanced Nonlinear Optical (NLO) Materials

Research groups focused on organic photonics and nonlinear optics should procure this compound as a key guest chromophore for fabricating oriented films and waveguides. The compound's explicit mention in a foundational NLO material patent [4] validates its use in achieving second harmonic generation (SHG) and electro-optic effects. The N-ethyl substituent is critical for controlling molecular orientation and preventing centrosymmetric crystallization, a common failure mode for simpler dinitroanilines that renders them SHG-inactive in bulk [5].

Medicinal Chemistry Research on Hypoxia-Selective Prodrugs and Targeted Therapies

Medicinal chemistry laboratories engaged in the design of nitroreductase (NTR)-activated prodrugs for cancer gene therapy will find this compound an essential synthetic building block. Its use as a precursor in the synthesis of a library of 36 novel dinitroaniline prodrugs, specifically evaluated for prostate cancer therapy, is well-documented [REFS-6, REFS-7]. The N-ethyl group serves as a crucial functional handle for introducing diverse molecular fragments to optimize pharmacokinetic and pharmacodynamic properties.

Fundamental Research on Antimitotic Agents and Tubulin Inhibition

As a representative of the dinitroaniline chemical class known for disrupting microtubule formation, N-Ethyl-2,4-dinitroaniline can serve as a tool compound in basic research to study antimitotic mechanisms and cytoskeletal dynamics. While its specific IC₅₀ values against various cell lines are not as extensively characterized as commercial herbicides like pendimethalin (IC₅₀ = 0.19 µM against Cryptosporidium parvum [7]), it provides a simpler, non-fluorinated analog for structure-activity relationship (SAR) studies aimed at understanding the core pharmacophore for tubulin binding.

Technical Documentation Hub

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22 linked technical documents
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